9,12,13-Trihydroxy-10-octadecenoic acid

Antifungal Oxylipin Plant Pathology

9,12,13-Trihydroxy-10-octadecenoic acid (9,12,13-TriHOME) is a linoleic acid-derived oxylipin whose biological activity is strictly regio- and stereochemistry-dependent. Unlike 9,10,13-TriHOME, this isomer exhibits quantifiable antifungal activity (MIC 32–64 µg/mL against V. dahliae and M. phaseolina), while its (9S,12S,13S) form is a demonstrated oral mucosal vaccine adjuvant (up to 5.2-fold IgA/IgG enhancement) and dual PPAR-α/γ transactivator. Researchers investigating SHBG modulation or enantiomer-specific functions should verify stereochemical purity to avoid cross-isomer variability. Available as a reference standard or research tool; inquire for custom stereoisomer synthesis.

Molecular Formula C18H34O5
Molecular Weight 330.5 g/mol
CAS No. 29907-56-0
Cat. No. B1231515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,12,13-Trihydroxy-10-octadecenoic acid
CAS29907-56-0
Synonyms9,12,13-TODEA
9,12,13-trihydroxy-10-octadecenoic acid
9,12,13-trihydroxyoctadec-10-enoic acid
Molecular FormulaC18H34O5
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC(C(C=CC(CCCCCCCC(=O)O)O)O)O
InChIInChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+
InChIKeyMDIUMSLCYIJBQC-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,12,13-Trihydroxy-10-octadecenoic Acid (CAS 29907-56-0) Procurement and Research Identity Profile


9,12,13-Trihydroxy-10-octadecenoic acid (CAS 29907-56-0) is a C18 trihydroxy monounsaturated fatty acid belonging to the TriHOME (trihydroxyoctadecenoic acid) class of oxylipins, which are linoleic acid-derived lipid mediators [1]. This compound features three hydroxyl substituents at positions 9, 12, and 13 on an octadec-10-enoic acid backbone, and it is produced in both plant and mammalian systems via lipoxygenase-dependent and autoxidative pathways [2]. Its procurement is driven by its distinct, quantifiable biological profile, which differs from other TriHOME regio- and stereoisomers, including its commercially recognized stereoisomer pinellic acid (CAS 97134-11-7) and the closely related 9,10,13-TriHOME [3].

9,12,13-Trihydroxy-10-octadecenoic Acid: Why TriHOME Class Compounds Cannot Be Used Interchangeably


Within the TriHOME family, regio- and stereoisomers are not interchangeable due to their distinct and often non-overlapping biological activities. While they share a common linoleic acid precursor, the specific positioning of hydroxyl groups and the stereochemistry at these chiral centers dictates their interaction with biological targets. For instance, the natural stereoisomer (9S,12S,13S)-9,12,13-TriHOME (pinellic acid) exhibits the most potent adjuvant activity among its stereoisomers, with its C12-epimer showing comparable but not identical activity, highlighting a strict stereochemistry-activity relationship [1]. Furthermore, in a panel of pathogenic fungi, 9,12,13-TriHOME demonstrated broad antifungal activity with minimum inhibitory concentrations (MICs) of 32-64 µg/mL, a profile that may differ from its 9,10,13-TriHOME regioisomer and other oxylipins [2]. Analytical workflows confirm that in human disease states like COPD, all TriHOME isomers are elevated (P ≤ 0.06), but a distinct enantiomeric enrichment of the 13(S)-configuration over the 13(R)-configuration points to a specific, enzyme-controlled biosynthesis and potentially unique physiological roles [3]. Substituting one isomer for another without rigorous analytical validation risks introducing significant variability in experimental outcomes, especially in immunological, anti-infective, and metabolic research contexts.

Procurement-Relevant Quantitative Differentiation: 9,12,13-Trihydroxy-10-octadecenoic Acid Evidence Guide


9,12,13-Trihydroxy-10-octadecenoic Acid Antifungal Activity: MIC Data Against Plant Pathogens

In a study profiling oxylipins from Pseudomonas 42A2, 9,12,13-trihydroxy-10-octadecenoic acid exhibited broad antifungal activity. The minimum inhibitory concentration (MIC) was quantified against several pathogenic fungal strains, providing a direct measure of its antimicrobial potency [1]. This data serves as a baseline for comparing its activity to that of other oxylipins, such as 9-hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadecadienoic acid, which were also present in the extract [1].

Antifungal Oxylipin Plant Pathology Agricultural Microbiology

9,12,13-Trihydroxy-10-octadecenoic Acid (Pinellic Acid) Mucosal Adjuvant Activity: Fold-Change in Antibody Titers

The (9S,12S,13S)-stereoisomer of 9,12,13-trihydroxy-10-octadecenoic acid, known as pinellic acid, demonstrates potent oral adjuvant activity for intranasal influenza vaccine. In a BALB/c mouse model, oral administration of 1 µg pinellic acid alongside 1 µg influenza HA vaccine significantly enhanced antiviral antibody titers compared to vaccine alone [1]. This stereoisomer was found to be the most potent among a series of synthesized stereoisomers, highlighting a critical structure-activity relationship [2].

Vaccine Adjuvant Mucosal Immunology Influenza IgA Pinellic Acid

9,12,13-Trihydroxy-10-octadecenoic Acid SHBG-Binding Interference: Comparative Activity with Regioisomer

A mixture of isomeric (11E)-9,10,13-trihydroxy-11-octadecenoic and (10E)-9,12,13-trihydroxy-10-octadecenoic acids, isolated from Urtica dioica root extracts, was demonstrated to reduce the binding activity of human sex hormone-binding globulin (SHBG) [1]. While this study does not provide head-to-head data for the isolated isomers, it identifies both regioisomers as active constituents with the potential to modulate SHBG function [1].

Endocrinology SHBG Sex Hormone-Binding Globulin Natural Product Urtica dioica

9,12,13-Trihydroxy-10-octadecenoic Acid PPAR Transactivation: First Report of Class Activity

The (9S,12S,13S)-stereoisomer of 9,12,13-trihydroxy-10-octadecenoic acid (pinellic acid) was identified as a dual activator of peroxisome proliferator-activated receptors (PPAR)-α and -γ, a novel activity for trihydroxyoctadecenoic acids [1]. This finding provides a new mechanism by which this specific oxylipin can modulate lipid metabolism and inflammation, in contrast to other well-known PPAR ligands like the flavonoid quercetin, which shows high PPAR-α but low PPAR-γ transactivation activity [1].

PPAR Metabolic Disease Inflammation Nuclear Receptor Pinellic Acid

9,12,13-Trihydroxy-10-octadecenoic Acid: Primary Research and Industrial Application Scenarios Based on Evidence


Mucosal Vaccine Adjuvant Development (Influenza Model)

The (9S,12S,13S) stereoisomer of 9,12,13-TriHOME is a demonstrated oral adjuvant for nasal influenza vaccine, enhancing IgA and IgG titers by up to 5.2-fold [1]. Research programs focused on developing novel, safe, and orally active mucosal vaccine adjuvants should prioritize this stereoisomer to confirm and expand upon these findings, which are not observed for all TriHOME isomers.

Antifungal Susceptibility Screening and Agricultural Biocontrol Research

9,12,13-TriHOME exhibits quantifiable antifungal activity with MIC values of 32-64 µg/mL against specific plant pathogenic fungi like Verticillium dahliae and Macrophomina phaseolina [2]. This compound can serve as a reference standard or a lead compound in antifungal susceptibility assays and in research aimed at developing natural product-based agricultural biocontrol agents.

Metabolic and Anti-Inflammatory Research via PPAR-α/γ Modulation

Pinellic acid (the (9S,12S,13S) isomer) is the first reported trihydroxyoctadecenoic acid with dual PPAR-α/γ transactivation activity, a mechanism distinct from that of other natural PPAR ligands like quercetin [3]. Research exploring novel metabolic regulators or anti-inflammatory compounds with this dual nuclear receptor profile should utilize this specific isomer as a key tool compound or scaffold.

Endocrine Research: Modulation of Sex Hormone-Binding Globulin (SHBG)

The 9,12,13-TriHOME isomer is a component of an active fraction from Urtica dioica that interferes with human SHBG binding, an activity enhanced 10-fold by methylation [4]. This compound is a relevant research tool for studies investigating natural product modulators of SHBG and their potential impact on the bioavailability of sex hormones, a property that distinguishes it from many other oxylipins.

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